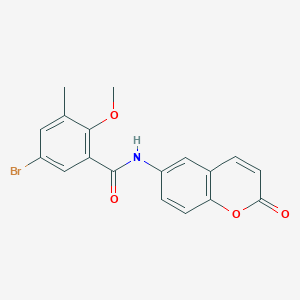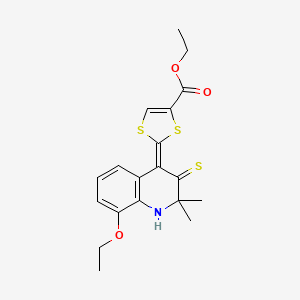![molecular formula C24H20ClN3O3S B4536164 N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4536164.png)
N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds like N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide involves benzoylation processes, structural characterizations through techniques like gas chromatographic mass spectrometry (GC-MS), and crystallization in specific systems to achieve the desired molecular structure (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020). These methods ensure the compound's purity and suitability for further analysis and application development.
Molecular Structure Analysis
Detailed molecular structure analysis of such compounds is achieved through single crystal X-ray diffraction and spectroscopic methods, including FT-IR, UV-NIR, 1H, and 13C NMR spectral analysis. These techniques confirm the presence of key functional groups and the overall structural integrity of the compound, providing insights into its molecular geometry and electronic structure (Prabukanthan et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives with potential biological activities. For example, condensation reactions with aromatic aldehydes or other reactive agents can produce compounds with promising antibacterial and antifungal activities. The formation of pyrazole derivatives through reactions with hydrazine illustrates the chemical versatility and reactivity of the benzoxazole scaffold (Patel & Dhameliya, 2010).
Physical Properties Analysis
The physical properties, including thermal stability and optical properties of these compounds, are crucial for their practical application. Thermal analysis techniques like TGA and DTA, along with band gap energy estimations, provide valuable information on the stability and electronic properties of these compounds. For instance, certain heterocyclic compounds have been found to be stable up to 160°C and exhibit significant optical band gaps, making them suitable for various optical applications (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards different biological targets and potential for further chemical modifications, are of particular interest. Studies have demonstrated that certain benzoxazole derivatives exhibit significant antibacterial, antifungal, and anticancer activities, highlighting the importance of chemical structure in determining biological activity (Patel & Dhameliya, 2010). The ability to generate a variety of chemical reactions and form new compounds with desirable properties is a key aspect of research into heterocyclic compounds.
Propriétés
IUPAC Name |
N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-14(2)30-19-10-5-15(6-11-19)22(29)28-24(32)26-18-9-12-21-20(13-18)27-23(31-21)16-3-7-17(25)8-4-16/h3-14H,1-2H3,(H2,26,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXLXQHRXFNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B4536094.png)
![2-{[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]amino}benzoic acid](/img/structure/B4536110.png)



![3-(2-chlorophenyl)-5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4536127.png)
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4536133.png)
![3-(4-chlorobenzyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4536134.png)

![N-(3-chloro-4-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4536152.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4536167.png)
![4-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4536173.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4536180.png)
![methyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4536181.png)